molecular formula C14H13ClN2O B2516579 5-Amino-N-benzyl-2-chlorobenzamide CAS No. 154737-70-9

5-Amino-N-benzyl-2-chlorobenzamide

Cat. No.: B2516579
CAS No.: 154737-70-9
M. Wt: 260.72
InChI Key: GTBFGUQRWWDFAV-UHFFFAOYSA-N
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Description

5-Amino-N-benzyl-2-chlorobenzamide: is an organic compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 g/mol . It is a versatile small molecule scaffold that has garnered interest in various scientific research fields . The compound is characterized by the presence of an amino group, a benzyl group, and a chlorobenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-benzyl-2-chlorobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Benzylation: The amino group is subsequently benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-N-benzyl-2-chlorobenzamide can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry: 5-Amino-N-benzyl-2-chlorobenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that are useful in chemical research.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-N-benzyl-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.

Comparison with Similar Compounds

  • 2-Amino-5-chlorobenzamide
  • N-Benzyl-2-chlorobenzamide
  • 5-Amino-2-chlorobenzamide

Comparison: 5-Amino-N-benzyl-2-chlorobenzamide is unique due to the presence of both an amino group and a benzyl group attached to the chlorobenzamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it more versatile compared to its similar counterparts.

Properties

IUPAC Name

5-amino-N-benzyl-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-13-7-6-11(16)8-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBFGUQRWWDFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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